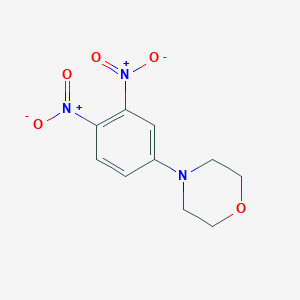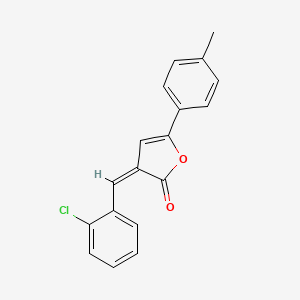![molecular formula C19H14BrN3O3S B5234386 N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)
N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide, commonly known as BBF 278, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a member of the furamide family of compounds, which are known for their ability to interact with biological systems and produce a range of effects. BBF 278 has been shown to have a number of interesting properties, including the ability to inhibit the activity of certain enzymes and modulate the functioning of various cellular pathways.
Mechanism of Action
The exact mechanism of action of BBF 278 is not fully understood, but it is thought to involve the modulation of various cellular pathways and the inhibition of specific enzymes. One proposed mechanism involves the binding of BBF 278 to the active site of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory molecules. By inhibiting the activity of these enzymes, BBF 278 may help to reduce inflammation and other pathological processes.
Biochemical and Physiological Effects:
BBF 278 has been shown to produce a range of biochemical and physiological effects in various experimental systems. In addition to its anti-inflammatory properties, BBF 278 has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to induce apoptosis (cell death) in certain cancer cell lines, suggesting a potential role in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of BBF 278 for lab experiments is its relatively low cost and ease of synthesis. It is also a relatively stable compound that can be stored for extended periods of time without significant degradation. However, one limitation of BBF 278 is its relatively low potency compared to other compounds that target similar cellular pathways. This may limit its usefulness in certain experimental systems where higher potency compounds are required.
Future Directions
There are a number of potential future directions for research on BBF 278 and related compounds. One area of interest is the development of more potent analogs that can target specific enzymes or cellular pathways with greater efficacy. Another potential direction is the investigation of BBF 278 in combination with other compounds or therapies, such as chemotherapy or radiation therapy, to determine whether it can enhance their effectiveness. Additionally, further studies are needed to better understand the mechanism of action of BBF 278 and its effects on various cellular processes.
Synthesis Methods
BBF 278 can be synthesized using a variety of different methods, depending on the desired purity and yield. One common approach involves the reaction of 4-bromobenzoyl chloride with 4-aminophenylthiourea in the presence of a base such as sodium hydroxide. This reaction produces an intermediate compound, which can be further reacted with furfurylamine to yield BBF 278. Other methods involve the use of different starting materials or reaction conditions, but the overall strategy is similar.
Scientific Research Applications
BBF 278 has been the subject of numerous studies aimed at understanding its potential applications in scientific research. One of the most promising areas of investigation has been in the field of cancer research, where BBF 278 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Other studies have focused on the compound's effects on inflammation, oxidative stress, and other cellular processes.
properties
IUPAC Name |
N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S/c20-13-5-3-12(4-6-13)17(24)21-14-7-9-15(10-8-14)22-19(27)23-18(25)16-2-1-11-26-16/h1-11H,(H,21,24)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQACYZFPUUXMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5234331.png)
![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)



![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5234381.png)
![(3'R*,4'R*)-1'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5234390.png)
![methyl 4-({[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5234393.png)